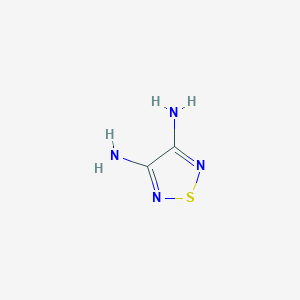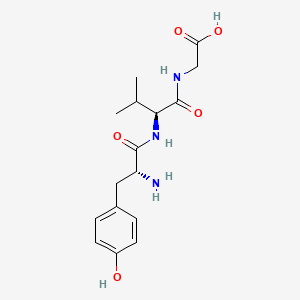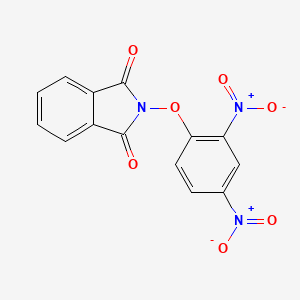
1,2,5-Thiadiazol-3,4-diamin
Übersicht
Beschreibung
1,2,5-Thiadiazole-3,4-diamine (TDDA) is an organic compound and a derivative of thiadiazole. It is a colorless solid that is used in the synthesis of various organic compounds and is also used in scientific research. TDDA is a versatile compound with a wide range of applications in chemical synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,2,5-Thiadiazol-Derivate wurden auf ihre potenziellen antibakteriellen Eigenschaften untersucht. Diese Verbindungen zeigten hemmende Wirkungen auf verschiedene Bakterienstämme, darunter Klebsiella pneumoniae und Staphylococcus hominis . Die Anwesenheit der N–C–S-Einheit wird vermutet, zu diesen biologischen Aktivitäten beizutragen .
Antimikrobielle Eigenschaften
Die antimikrobielle Aktivität von Thiadiazol-Derivaten erstreckt sich über Bakterien hinaus auf andere Mikroorganismen. Sie wurden synthetisiert und auf ihre Aktivität gegen eine Reihe von Krankheitserregern getestet, wobei sie ein breites Spektrum an antimikrobiellen Wirkungen zeigten .
DNA-Bindung
Thiadiazol-Derivate wurden auf ihre Fähigkeit untersucht, mit DNA zu interagieren, insbesondere mit Kälberthymus-DNA (CT-DNA). Studien unter Verwendung von UV-Vis-spektroskopischen Methoden haben den Mechanismus der Interaktion untersucht, der für das Verständnis der potenziellen therapeutischen Anwendungen dieser Moleküle entscheidend ist .
Pharmakologische Bedeutung
Thiadiazole sind für ihre therapeutische Bedeutung bekannt, wobei verschiedene Derivate ein breites Spektrum an pharmakologischen Eigenschaften zeigen. Dazu gehören Antikrebs-, Antioxidations-, Antidepressiva-, Antikonvulsiva- und Antihypertensiva-Aktivitäten sowie die Acetylcholinesterase-Hemmung zur Behandlung der Alzheimer-Krankheit .
Färbeleistung
Es wurden auch Forschungsarbeiten über die Färbeleistung von Thiadiazol-Derivaten durchgeführt. Diese Studien konzentrieren sich auf die Synthese, Charakterisierung und Anwendung dieser Verbindungen als Farbstoffe und liefern Erkenntnisse über ihre potenzielle Verwendung in der Textilindustrie .
Synthesemethoden
Innovative Synthesemethoden für Thiadiazol-Derivate wurden entwickelt, darunter grüne Routen unter Verwendung von Magnesiumoxid-Nanopartikeln als heterogenen basischen Katalysatoren. Diese Methoden zielen darauf ab, die Effizienz und die Umweltbelastung der Herstellung dieser Verbindungen zu verbessern .
Wirkmechanismus
Target of Action
It’s worth noting that thiadiazole derivatives have been extensively researched for their wide range of biological activities . For instance, 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their absorption and distribution .
Result of Action
It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Safety and Hazards
1,2,5-Thiadiazole-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
1,3,4-thiadiazoles, including 1,2,5-Thiadiazole-3,4-diamine, have become an important class of heterocycles because of their broad types of biological activity . Future research may focus on exploring their potential in various pharmacological activities, such as neuroprotective, antiviral, and antidiabetic properties . Additionally, new synthetic strategies may be developed to tailor the properties and functions of these compounds .
Biochemische Analyse
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
1,2,5-Thiadiazole-3,4-diamine has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which 1,2,5-Thiadiazole-3,4-diamine exerts these effects are still being studied .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
1,2,5-thiadiazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXKLUYTPGIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448272 | |
| Record name | 1,2,5-thiadiazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-36-4 | |
| Record name | 1,2,5-thiadiazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?
A: Research indicates that when 1,2,5-Thiadiazole-3,4-diamine is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []
Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?
A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

